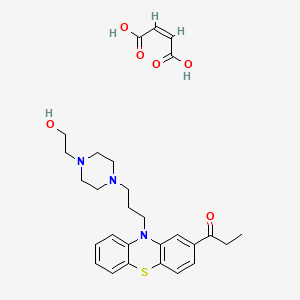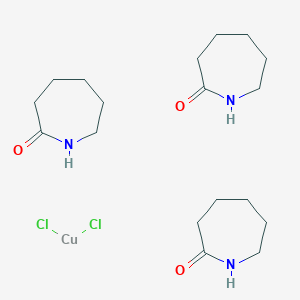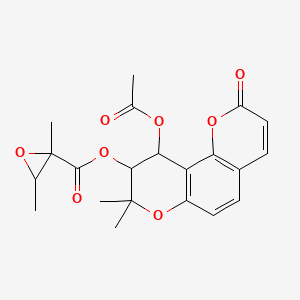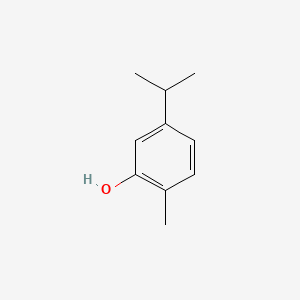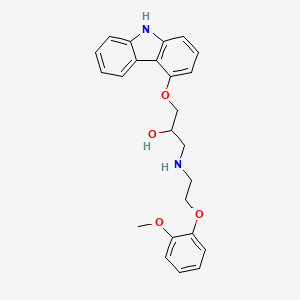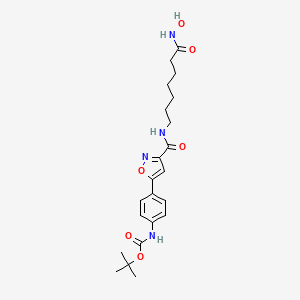
CAY10603
概要
説明
CAY10603は、ヒストン脱アセチル化酵素6(HDAC6)の強力で選択的な阻害剤です。ヒストン脱アセチル化酵素6は、ヒストンのN末端部分のリジン残基を脱アセチル化する酵素であり、ヒストンはDNAをクロマチンにパッケージ化するのに役立つタンパク質です。 この化合物は、特に癌研究と腎臓薬理学の分野において、さまざまな科学研究アプリケーションで大きな可能性を示しています .
科学的研究の応用
作用機序
CAY10603は、ヒストン脱アセチル化酵素6を選択的に阻害することにより効果を発揮します。この阻害は、ヒストンおよびその他のタンパク質の過剰アセチル化につながり、ひいては遺伝子発現とタンパク質機能に影響を与えます。 この化合物はまた、過剰アセチル化を介して熱ショックタンパク質90(hsp90)を調節し、その抗癌効果に寄与しています . 糖尿病性腎臓病の状況では、this compoundはNLRP3インフラマソームの活性化を抑制し、炎症と線維化を軽減します .
生化学分析
Biochemical Properties
CAY10603 interacts with HDAC6, an enzyme that deacetylates lysine residues on the N-terminal part of histones . This interaction inhibits the activity of HDAC6, leading to an increase in the acetylation of histones . HDAC6 is also known to regulate heat shock protein 90 (hsp90) via hyperacetylation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of Burkitt’s lymphoma cell lines and induces caspase-dependent apoptosis . It also impedes cell cycle progression by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins . In the context of chronic obstructive pulmonary disease, this compound has been found to ameliorate small airway remodeling by regulating epithelial barrier dysfunction and reversing epithelial-mesenchymal transition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC6, leading to the inhibition of this enzyme . This results in increased acetylation of histones, which can affect gene expression . Additionally, this compound has been shown to suppress the release of TGF-β1 induced by cigarette smoke extract, increase E-cadherin levels, and attenuate α-SMA expression through the suppression of Smad2 and Smad3 phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to inhibit the growth of several pancreatic cancer cell lines over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using a mouse model of chronic obstructive pulmonary disease, this compound at doses of 2.5 and 10 mg/kg was found to effectively alleviate renal dysfunction and reduce macrophage infiltration, tubular injury, and tubulointerstitial fibrosis .
Subcellular Localization
Since it targets HDAC6, which is known to be located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas.
準備方法
CAY10603の合成には、ニトリルオキシド環状付加(NOC)反応が関与します。これは、特定の酵素に対して高い選択性を備えた分子プローブを生成するために使用される方法です。 この化合物は通常、tert-ブチルN-[4-[3-[[7-(ヒドロキシアミノ)-7-オキソヘプチル]カルバモイル]-1,2-オキサゾール-5-イル]フェニル]カルバメートを適切な試薬と制御された条件下で反応させることにより調製されます .
化学反応解析
This compoundは、主にヒストン脱アセチル化酵素6阻害剤としての機能に関連する反応を起こします。ヒストンのリジン残基と相互作用して、これらの残基の脱アセチル化をもたらします。この相互作用は、遺伝子発現とタンパク質機能を調節する役割において重要です。この化合物は、通常の条件下では、酸化、還元、または置換反応を通常は起こしません。 その反応から生成される主な生成物は、脱アセチル化されたヒストンとその他のタンパク質です .
科学研究への応用
This compoundは、その潜在的な治療用途について広く研究されてきました。研究の主な分野には次のものがあります。
癌研究: this compoundは、膵臓癌やバーキットリンパ腫などのさまざまな癌細胞株の増殖を阻害する効果を示しています。
腎臓薬理学: この化合物は、NLRP3インフラマソームを抑制し、マクロファージの浸潤を減らし、腎機能障害を軽減することにより、糖尿病性腎臓病の治療に治療上の可能性を示しています.
化学反応の分析
CAY10603 primarily undergoes reactions related to its function as a histone deacetylase 6 inhibitor. It interacts with lysine residues on histones, leading to the deacetylation of these residues. This interaction is crucial for its role in regulating gene expression and protein function. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major products formed from its reactions are deacetylated histones and other proteins .
類似化合物との比較
CAY10603は、ヒストン脱アセチル化酵素6阻害剤としての高い選択性と効力においてユニークです。類似の化合物には次のものがあります。
ツバスタチンA: 癌や神経変性疾患の研究で同様の用途を持つ、別の選択的なヒストン脱アセチル化酵素6阻害剤です。
ACY-1215(リコリノスタット): 多発性骨髄腫およびその他の癌の臨床試験で使用されている、選択的なヒストン脱アセチル化酵素6阻害剤です。
ボリノスタット(SAHA): 皮膚T細胞リンパ腫の治療に使用される、複数のヒストン脱アセチル化酵素アイソフォームに対して活性を示す、より広範なヒストン脱アセチル化酵素阻害剤です。
This compoundは、ヒストン脱アセチル化酵素6に対する高い選択性と、ピコモル濃度での強力な阻害活性により際立っています .
特性
IUPAC Name |
tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648059 | |
| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045792-66-2 | |
| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


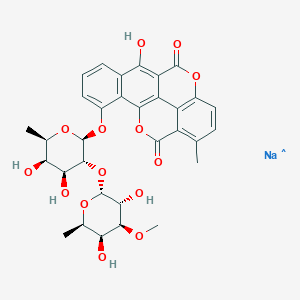
![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)




